molecular formula C21H25N3O4 B2505014 1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 954660-36-7

1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Cat. No. B2505014
CAS RN: 954660-36-7
M. Wt: 383.448
InChI Key: TXYMUHAWLPKJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is known to have potent biological activity and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Scientific Research Applications

Synthesis and Anticancer Potential

Researchers have designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, focusing on their anticancer properties. These compounds, including similar urea derivatives, show significant antiproliferative effects against various cancer cell lines. One compound, 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea, demonstrated potent inhibitory activity, suggesting the potential of urea derivatives as BRAF inhibitors for further research in cancer treatment (Jian Feng et al., 2020).

Molecular Electronics and Hydrogen Bonding

The urea molecule and its derivatives have been studied for their unique hydrogen bonding capabilities and potential applications in molecular electronics. For example, ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes demonstrate the capability of urea derivatives to maintain dimeric structures through quadruple hydrogen bonding, which is essential for electron transfer processes in molecular electronic devices (M. Pichlmaier et al., 2009).

Corrosion Inhibition

Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have shown effectiveness as corrosion inhibitors for mild steel in acidic conditions. The study on derivatives like 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea demonstrated their capacity to form protective layers on steel surfaces, thus mitigating corrosion. This suggests their utility in industrial applications where corrosion resistance is critical (B. Mistry et al., 2011).

Supramolecular Chemistry

Urea derivatives are pivotal in the field of supramolecular chemistry, where they are used to construct complex molecular architectures through hydrogen bonding. The design of di-(m-pyridyl)-urea ligands and their assembly into metallo-supramolecular macrocycles exemplifies the role of urea derivatives in forming highly ordered structures, which are fundamental for developing advanced materials and nanotechnology (Ralf W. Troff et al., 2012).

Environmental Applications

In environmental sciences, urea derivatives have been explored for their potential in bioelectrochemical systems. Specifically, the conversion of urea to harmless nitrogen gas via electrochemical methods offers an innovative approach to treating urea-containing wastewater, thus highlighting the environmental remediation potential of urea derivatives (Hiroaki Watanabe et al., 2009).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-14-4-6-16(7-5-14)24-13-15(10-20(24)25)12-22-21(26)23-18-9-8-17(27-2)11-19(18)28-3/h4-9,11,15H,10,12-13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYMUHAWLPKJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

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